Comparative Lipophilicity: 2,3-Dichloro-6-fluorobenzoyl chloride Exhibits a 0.2 LogP Increase Relative to the 2,4-Dichloro-5-fluoro Isomer
The 2,3-dichloro-6-fluoro substitution pattern results in a higher computed lipophilicity compared to the 2,4-dichloro-5-fluoro isomer, a key analog used in quinolone antibiotic synthesis [1][2]. Specifically, the target compound has an XLogP3 value of 3.7, while its 2,4-dichloro-5-fluoro counterpart has a value of 3.5 [1][2]. This quantifiable difference is relevant for membrane permeability and ADME profiling of derived drug candidates.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2,4-Dichloro-5-fluorobenzoyl chloride (CAS 86393-34-2) = 3.5 |
| Quantified Difference | 0.2 LogP unit increase |
| Conditions | Computed by XLogP3 algorithm based on chemical structure [1][2] |
Why This Matters
A higher LogP value indicates increased lipophilicity, which can improve membrane permeability and influence the bioavailability of drug molecules, making this intermediate preferable for optimizing certain drug-like properties.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3614672, 2,3-Dichloro-6-fluorobenzoyl chloride. 2025. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/3614672 View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 167747, 2,4-Dichloro-5-fluorobenzoyl chloride. 2025. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/167747 View Source
